molecular formula C19H18N4O7S B11509605 4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No.: B11509605
M. Wt: 446.4 g/mol
InChI Key: SKTOYMYEKXZTGW-NVNXTCNLSA-N
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Description

4-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a benzene sulfonamide group, and various functional groups such as ethoxy, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the benzene sulfonamide group:

    Functional group modifications: The ethoxy, hydroxy, and nitro groups can be introduced through various organic reactions such as nitration, reduction, and etherification.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxy group would yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group suggests potential enzyme inhibition activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The pyrazole ring is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to the active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4Z)-4-[(3-HYDROXY-4-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
  • 4-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-AMINOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[(4Z)-4-[(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18N4O7S

Molecular Weight

446.4 g/mol

IUPAC Name

4-[(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N4O7S/c1-3-30-17-10-12(9-16(18(17)24)23(26)27)8-15-11(2)21-22(19(15)25)13-4-6-14(7-5-13)31(20,28)29/h4-10,24H,3H2,1-2H3,(H2,20,28,29)/b15-8-

InChI Key

SKTOYMYEKXZTGW-NVNXTCNLSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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